Superior Amidoxime Synthesis Yield Versus Historical Benzamidoxime Baselines
The nitrile-to-amidoxime conversion of 4-chloro-3-nitrobenzonitrile to 4-chloro-3-nitrobenzamide oxime proceeds with approximately 99% yield under optimized patent conditions [1]. This markedly exceeds the 78% yield reported for the parent benzamidoxime synthesis from benzonitrile in U.S. Patent 6211232 [2]. The near-quantitative yield reduces both raw material waste and purification burden in downstream applications.
| Evidence Dimension | Synthetic yield (isolated product) |
|---|---|
| Target Compound Data | ~99% |
| Comparator Or Baseline | Benzamidoxime: 78% |
| Quantified Difference | ~21 percentage points higher yield |
| Conditions | Nitrile + hydroxylamine; patent-specified solvent/base system |
Why This Matters
The 21-percentage-point yield advantage translates directly to lower cost per gram of active intermediate and reduced environmental footprint, justifying procurement even if unit pricing is comparable to other amidoximes.
- [1] BAYER HEALTHCARE AG. Patent WO2005/72741 A1, 2005. Synthesis of 4-chloro-3-nitrobenzamide oxime, yield ~99%. View Source
- [2] U.S. Patent 6211232. Process for producing benzamidoximes. Benzamidoxime yield 78%. View Source
